molecular formula C18H14N2O4 B11657000 (5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B11657000
M. Wt: 322.3 g/mol
InChI Key: KAAOWFYJWYUWIZ-XEXQVEHGSA-N
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Description

(5E)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound characterized by its unique structure, which includes a furan ring, a prop-2-en-1-ylidene group, and a diazinane-2,4,6-trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. One common approach is the condensation reaction between a furan derivative and a diazinane-2,4,6-trione precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is usually purified through recrystallization or chromatography techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The prop-2-en-1-ylidene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted furan derivatives, dihydrofuran compounds, and other functionalized diazinane-2,4,6-trione derivatives.

Scientific Research Applications

(5E)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5E)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its complex structure, which combines multiple functional groups, making it versatile for various chemical reactions and applications. Its potential bioactivity also sets it apart from simpler compounds like dichloroaniline and benzylamine.

Properties

Molecular Formula

C18H14N2O4

Molecular Weight

322.3 g/mol

IUPAC Name

(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C18H14N2O4/c1-12-7-9-13(10-8-12)20-17(22)15(16(21)19-18(20)23)6-2-4-14-5-3-11-24-14/h2-11H,1H3,(H,19,21,23)/b4-2+,15-6+

InChI Key

KAAOWFYJWYUWIZ-XEXQVEHGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C=C/C3=CC=CO3)/C(=O)NC2=O

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC=CC3=CC=CO3)C(=O)NC2=O

solubility

8.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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